molecular formula C8H8Cl2FN3O B11767106 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine

Cat. No.: B11767106
M. Wt: 252.07 g/mol
InChI Key: ALVUPDSMBZYQSZ-UHFFFAOYSA-N
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Description

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine ( 944401-90-5) is a fluorinated and chlorinated pyrimidine derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a versatile and key synthetic intermediate for the development of novel bioactive molecules. Its primary research applications include serving as a precursor in the synthesis of indazol-pyrimidine derivatives that have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal adenocarcinoma (Caco2) cells . Furthermore, this morpholine-substituted pyrimidine scaffold is explored in the structure-activity relationship (SAR) studies of N²,N⁴-disubstituted pyrimidine-2,4-diamines, which act as effective dual inhibitors of cyclin-dependent kinases CDK2 and CDK9 . These kinases play critical roles in cell cycle progression and transcriptional regulation, making them prominent targets in oncology research. The structural features of this compound—specifically the two chlorine atoms and the morpholine ring—make it a privileged building block for constructing targeted molecular libraries. The compound has the molecular formula C₈H₈Cl₂FN₃O and a molecular weight of 252.07 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8Cl2FN3O

Molecular Weight

252.07 g/mol

IUPAC Name

4-(4,6-dichloro-5-fluoropyrimidin-2-yl)morpholine

InChI

InChI=1S/C8H8Cl2FN3O/c9-6-5(11)7(10)13-8(12-6)14-1-3-15-4-2-14/h1-4H2

InChI Key

ALVUPDSMBZYQSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)Cl)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The 2-position chlorine atom on 4,6-dichloro-5-fluoropyrimidine (CAS 213265-83-9) undergoes SNAr with morpholine, facilitated by the electron-withdrawing effects of the adjacent fluorine and chlorine atoms. The reaction typically proceeds in polar aprotic solvents (e.g., acetone, DMF) under mild heating (60–100°C).

Optimized Protocol

  • Starting Material : 4,6-Dichloro-5-fluoropyrimidine (1.0 equiv)

  • Nucleophile : Morpholine (1.05–1.2 equiv)

  • Solvent : Acetone or DMF (5–10 mL/g substrate)

  • Base : Diisopropylethylamine (DIPEA, 1.5–2.0 equiv)

  • Conditions : Stirring at 60–80°C for 4–6 hours.

  • Workup : Concentration under reduced pressure, purification via silica chromatography (ethyl acetate/hexanes).

Yield : 79–85%.

Key Considerations

  • Regioselectivity : The 2-position is preferentially substituted due to lower steric hindrance compared to the 4- and 6-positions.

  • Byproducts : Minor formation of 4-morpholino isomers (<5%).

Phosgene-Mediated Chlorination of Hydroxy Precursors

Synthesis of 4,6-Dichloro-5-fluoropyrimidine Intermediate

4,6-Dihydroxy-5-fluoropyrimidine is chlorinated using phosgene (COCl₂) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Conditions

  • Substrate : 4,6-Dihydroxy-5-fluoropyrimidine (1.0 equiv)

  • Chlorinating Agent : Phosgene (2.2 equiv, gaseous or in solution)

  • Catalyst : DMAP (0.1 equiv)

  • Solvent : Nitrobenzene or chlorobenzene

  • Temperature : 80–120°C for 6–8 hours.

  • Workup : Distillation under vacuum to isolate 4,6-dichloro-5-fluoropyrimidine.

Yield : 78–82%.

Subsequent Morpholine Substitution

The isolated 4,6-dichloro-5-fluoropyrimidine is reacted with morpholine under conditions similar to Section 1.2, yielding the target compound.

Overall Yield (Two-Step) : 65–70%.

One-Pot Synthesis from Fluoromalonic Ester

Reaction Pathway

This method integrates the synthesis of the pyrimidine core and subsequent functionalization into a single vessel, reducing intermediate isolation steps.

  • Condensation : Fluoromalonic ester reacts with formamide and alkali metal alkoxides (e.g., NaOMe) to form 4,6-dihydroxy-5-fluoropyrimidine.

  • Chlorination : Phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides.

  • Substitution : Morpholine displaces the 2-position chlorine.

Optimized Parameters

StepReagents/ConditionsTemperatureTime
CondensationFormamide, NaOMe, fluoromalonic ester100–120°C4–6 h
ChlorinationPOCl₃, dimethylanilineReflux8–10 h
SubstitutionMorpholine, DIPEA, acetone60°C4 h

Overall Yield : 60–65%.

Advantages

  • Eliminates intermediate purification.

  • Recycles excess POCl₃ via distillation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
SNAr (Sec 1)79–85>95HighRegioselectivity control
Phosgene (Sec 2)65–7090–93ModerateHandling toxic phosgene
One-Pot (Sec 3)60–6585–90LowComplex reaction optimization

Catalytic and Solvent Effects

Catalyst Screening

  • DMAP : Enhances chlorination efficiency in phosgene-based routes (TOF = 12 h⁻¹).

  • DIPEA : Critical for deprotonating morpholine in SNAr reactions, reducing side reactions.

Solvent Impact

  • Nitrobenzene : Superior for phosgene reactions due to high boiling point (210°C) and stability under chlorination conditions.

  • Acetone : Preferred for SNAr due to polarity and miscibility with morpholine.

Purification and Characterization

Isolation Techniques

  • Distillation : Effective for separating 4,6-dichloro-5-fluoropyrimidine from nitrobenzene/DMAP mixtures.

  • Chromatography : Silica gel (ethyl acetate/hexanes, 1:4) resolves regioisomeric byproducts.

Analytical Data

  • Melting Point : 139–143°C.

  • ¹H NMR (CDCl₃): δ 6.40 (s, 1H, pyrimidine-H), 3.82–3.70 (m, 8H, morpholine).

  • HRMS : m/z 234.0201 [M+H]⁺.

Industrial Applications and Modifications

The compound serves as a key intermediate in:

  • Agrochemicals : Synthesis of fungicides via Suzuki-Miyaura coupling.

  • Pharmaceuticals : Building block for kinase inhibitors (e.g., JAK2/FLT3 antagonists) .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while hydrolysis would yield the corresponding pyrimidine and morpholine derivatives .

Scientific Research Applications

Research indicates that 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine exhibits notable biological activities, including:

  • Anticancer Properties : The compound has shown promising results in inhibiting various cancer cell lines. For instance, studies have demonstrated its effectiveness against Hep-2 laryngeal carcinoma cells, showcasing cytotoxic activity that varies based on substituents on the phenyl ring .
  • Inhibition of BCL6 : Recent studies have identified this compound as a potent inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma. The optimization of its structure has led to compounds with enhanced potency and selectivity for BCL6 degradation .

Anticancer Agents

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine derivatives are being explored as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications can significantly enhance their efficacy against various cancer types .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. It has shown effectiveness in inhibiting growth, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • In Vivo BCL6 Inhibition :
    • A study optimized the compound's structure to enhance its pharmacokinetic properties and potency against BCL6, leading to the discovery of derivatives with IC50 values in the nanomolar range. These compounds demonstrated strong antiproliferative activity in cell assays but showed variable efficacy in vivo due to pharmacokinetic challenges .
  • Cytotoxicity Assays :
    • Cytotoxicity testing using the MTT assay revealed that 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine and its derivatives exhibited significant cytotoxic effects on various cancer cell lines, including melanoma and colon cancer. The results highlighted the importance of specific substitutions on the phenyl ring for enhancing anticancer activity .

Summary of Applications

Application AreaDescription
Anticancer Research Inhibits proliferation of cancer cells; effective against multiple cancer types.
Antimicrobial Development Shows potential as an antimicrobial agent against various pathogens.
BCL6 Targeting Acts as a potent inhibitor for B-cell lymphoma treatment; optimized for better pharmacokinetics.

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

4,6-Dichloro-5-methoxypyrimidine ()

  • Structure : Lacks the morpholine group; methoxy (OCH₃) replaces fluorine at position 3.
  • Properties : The methoxy group increases electron density at the pyrimidine ring compared to fluorine. Crystal packing involves Cl···N interactions (3.094–3.100 Å), stabilizing the lattice .

VPC-14449 ()

  • Structure : Contains a thiazole ring linked to morpholine and dibromoimidazole.
  • Properties : Bromine substituents enhance steric bulk and alter NMR spectra, highlighting the sensitivity of spectroscopic profiles to substituent positions .
  • Applications : Investigated as an androgen receptor (AR) inhibitor, demonstrating the role of morpholine in modulating biological activity .

4-(6-((5-Chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine ()

  • Structure : Features a fused pyrrolopyrimidine core with a sulfonyl group.
  • Applications : Likely explored for kinase inhibition due to the pyrrolopyrimidine scaffold’s prevalence in kinase inhibitors.

Substituent Effects on Reactivity and Bioactivity

Compound Key Substituents Reactivity/Bioactivity
Target Compound 4,6-Cl; 5-F; 2-morpholine Electrophilic sites at C4/C6 for substitution; potential kinase inhibition
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl; 5-OCH₃ Stabilized by Cl···N interactions; no bioactivity reported
VPC-14449 Thiazole; dibromoimidazole AR inhibition; synthetic challenges in bromine positioning
Mannich Bases () Triazolone; morpholine-methyl Antioxidant/antimicrobial activity due to morpholine-enhanced solubility

Biological Activity

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, characterized by a pyrimidine ring with dichloro and fluorine substitutions along with a morpholine moiety, suggests various mechanisms of action that could be harnessed in drug development, particularly in antifungal and anticancer therapies.

  • Molecular Formula : C₈H₉Cl₂FN₃O
  • Molecular Weight : 234.08 g/mol
  • Appearance : White to almost white powder
  • Solubility : Soluble in organic solvents like toluene

The biological activity of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is likely mediated through its interaction with specific molecular targets. Research indicates that this compound may inhibit key enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells and inhibition of pathogen growth .

Biological Activity Overview

Research has highlighted several significant biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have shown that 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine exhibits potent cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .
  • Antifungal Properties :
    • The compound is being explored for its antifungal activity, particularly against strains resistant to conventional treatments. Its structural features may enhance its binding affinity to fungal enzymes, thus inhibiting their growth effectively.
  • Mechanistic Studies :
    • Studies have indicated that the compound may induce apoptosis through caspase activation pathways. For example, increased levels of caspase 9 were observed in treated MCF-7 cells, suggesting a mechanism involving programmed cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
4-(4-Chloropyrimidin-2-yl)morpholineContains chlorine instead of dichlorinated fluorineLess potent against certain pathogens
5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-ylamineHas an amino group instead of morpholineExhibits different biological activity
6-Fluoro-5-methylpyrimidin-4-amineMethyl group at position 5Different solubility properties

The combination of dichloro and fluoro substitutions in 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine enhances its efficacy compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and safety profile of this compound:

  • Toxicity Assessment :
    • A subacute toxicity study on healthy mice indicated a favorable safety profile when administered orally at doses up to 40 mg/kg for three days. No significant adverse effects were noted, supporting its potential for therapeutic use .
  • In Vivo Efficacy :
    • In animal models infected with influenza A virus, this compound demonstrated a significant reduction in viral load and improved survival rates, indicating its potential as a therapeutic agent against viral infections .
  • Structure–Activity Relationship (SAR) :
    • Ongoing research focuses on optimizing the structure of this compound to enhance its biological activity while minimizing side effects. Variations in substituents on the pyrimidine ring are being explored to identify more potent analogs .

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